2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 4-methoxyphenylpyrrolidine with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the pyrrolidine and methoxyphenyl groups.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Contains a fluoro and methoxyphenyl group but differs in the position of the substituents.
1-Trifluoroacetyl piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to the combination of its trifluoromethyl, methoxyphenyl, and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C13H14F3NO2 |
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Molecular Weight |
273.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H14F3NO2/c1-19-11-4-2-9(3-5-11)10-6-7-17(8-10)12(18)13(14,15)16/h2-5,10H,6-8H2,1H3 |
InChI Key |
XEGQJPORGGOZPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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